1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde 1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17352898
InChI: InChI=1S/C13H20N2O2/c1-3-14(4-2)8-6-10-15-9-5-7-12(11-16)13(15)17/h5,7,9,11H,3-4,6,8,10H2,1-2H3
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17352898

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name 1-[3-(diethylamino)propyl]-2-oxopyridine-3-carbaldehyde
Standard InChI InChI=1S/C13H20N2O2/c1-3-14(4-2)8-6-10-15-9-5-7-12(11-16)13(15)17/h5,7,9,11H,3-4,6,8,10H2,1-2H3
Standard InChI Key TVGRLDWMYMMPDO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCCN1C=CC=C(C1=O)C=O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bicyclic dihydropyridine scaffold substituted at the 3-position with a carbaldehyde group and at the 1-position with a 3-(diethylamino)propyl chain. This configuration confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}_2
Molecular Weight236.31 g/mol
CAS Registry Number1447958-22-6
SynonymsCS-0446612; 1-[3-(Diethylamino)propyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde

The diethylamino group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration, while the aldehyde moiety offers reactivity for covalent interactions or prodrug derivatization.

Synthesis and Chemical Reactivity

Synthesis of this compound involves multi-step organic reactions, though specific protocols remain proprietary or underreported. A generalized approach may include:

  • Formation of the Dihydropyridine Core: Cyclocondensation of aldehydes with β-keto esters or amides under acidic or basic conditions.

  • Introduction of the Diethylamino Side Chain: Alkylation or nucleophilic substitution to attach the 3-(diethylamino)propyl group.

  • Oxidation and Functionalization: Selective oxidation to install the 2-oxo group and subsequent aldehyde introduction at the 3-position.

The aldehyde group participates in nucleophilic additions (e.g., forming imines or hydrazones), enabling further chemical modifications for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

AMPA Receptor Inhibition

The compound exhibits inhibitory activity at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which mediate fast synaptic transmission in the CNS. By non-competitively binding to allosteric sites, it reduces glutamate-induced excitotoxicity, a mechanism relevant to neurodegenerative conditions such as Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Lipophilicity: The diethylamino group confers a calculated logP of ~2.5, favoring passive diffusion across the BBB.

  • Metabolism: Predicted hepatic oxidation via cytochrome P450 enzymes (CYP3A4/5), with potential formation of inactive carboxylic acid metabolites.

  • Half-Life: Preliminary rodent studies indicate a plasma half-life of 2–3 hours, necessitating sustained-release formulations for clinical use.

Toxicity Considerations

Current data classify the compound as "for research use only," with no published acute or chronic toxicity profiles . Standard safety assessments (e.g., Ames test, hERG inhibition) are pending, though structural analogs show low genotoxic risk.

ApplicationMechanismDevelopment Stage
Neurodegenerative DiseasesAMPA receptor antagonismPreclinical
EpilepsyGlutamate signaling modulationDiscovery
Chronic PainSynaptic plasticity inhibitionTheoretical

The aldehyde functionality allows conjugation with carrier molecules for targeted CNS delivery, a strategy under exploration in prodrug development.

Future Research Directions

  • Mechanistic Studies: Electrophysiological recordings to quantify AMPA receptor blockade efficacy.

  • In Vivo Efficacy: Testing in transgenic rodent models of Alzheimer’s disease.

  • Toxicology: Comprehensive safety profiling under OECD guidelines.

  • Synthetic Optimization: Streamlining synthesis to improve yields >80%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator